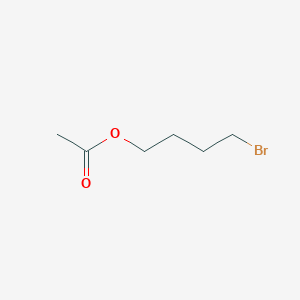
4-Bromobutyl acetate
描述
4-Bromobutyl acetate is an organic compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol . It is a clear, colorless to slightly yellow liquid with a boiling point of 92-93°C at 12 mmHg . This compound is primarily used in organic synthesis and has applications in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobutyl acetate can be synthesized through the esterification of 4-bromobutanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 4-bromobutanol and acetic acid.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols.
Catalysts: Sulfuric acid for esterification, bases like sodium hydroxide for hydrolysis.
Major Products:
From Substitution: Depending on the nucleophile, products can include 4-hydroxybutyl acetate, 4-aminobutyl acetate, or 4-mercaptobutyl acetate.
From Hydrolysis: 4-Bromobutanol and acetic acid.
科学研究应用
4-Bromobutyl acetate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromobutyl acetate involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .
相似化合物的比较
- 4-Chlorobutyl acetate
- 4-Fluorobutyl acetate
- 4-Iodobutyl acetate
Comparison: 4-Bromobutyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable, making this compound more reactive in nucleophilic substitution reactions .
属性
IUPAC Name |
4-bromobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABIRUEGSGTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884110 | |
| Record name | 1-Butanol, 4-bromo-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-59-7 | |
| Record name | 1-Butanol, 4-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-bromo-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobutyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 4-bromo-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanol, 4-bromo-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-bromobutyl acetate in organic synthesis?
A: this compound serves as an alkylating agent, introducing a four-carbon chain with a terminal hydroxyl group (after deprotection) to various molecules. This is particularly useful in synthesizing modified nucleosides, pyrazolones, and other heterocyclic compounds. [, , , ]
Q2: Can you provide an example of a reaction where this compound is used for alkylation?
A: In the synthesis of novel pyrazolones with potential antimicrobial activity, this compound was reacted with a series of 4-arylhydrazono-5-methyl-1,2-dihydropyrazol-3-ones. This reaction, catalyzed by potassium carbonate, selectively alkylated the N2 position of the pyrazolinone ring, leading to the formation of the corresponding N2-alkylated derivatives. []
Q3: What is the role of the acetate group in this compound?
A: The acetate group acts as a protecting group for the hydroxyl functionality. This prevents unwanted side reactions during the alkylation step and allows for further modifications later in the synthetic sequence. [, , , ]
Q4: How is the acetate group removed after the alkylation reaction?
A: The acetate group can be readily removed through ammonolysis or hydrolysis under basic conditions, revealing the free hydroxyl group. This deprotection step is typically carried out at room temperature to avoid degradation of the target molecule. []
Q5: What are the typical reaction conditions used for alkylation with this compound?
A: Alkylation reactions employing this compound are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions usually require a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), and are typically performed at elevated temperatures to facilitate the alkylation process. [, , , ]
Q6: What are the main by-products observed in reactions involving this compound?
A: Apart from the desired alkylated product, the reaction might yield by-products resulting from elimination reactions or competing alkylation at other nucleophilic sites. For instance, in the synthesis of this compound itself, by-products such as 1,4-dibromobutane, 4-bromo-1-butanol, tetrahydrofuran, and 1,4-diacetoxybutane were identified. []
Q7: What spectroscopic techniques are commonly employed to characterize compounds synthesized using this compound?
A: Researchers frequently utilize infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) to confirm the structure of the synthesized compounds. These techniques provide valuable information about the functional groups present and the connectivity of atoms within the molecules. [, , ]
Q8: Has this compound been used in synthesizing compounds with potential biological activities?
A: Yes, this compound has been utilized in synthesizing compounds exhibiting potential antimicrobial, [, ] antitumor, [] and anti-HIV activities. [] These studies highlight the potential of this reagent in developing new therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


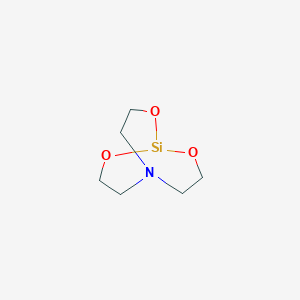
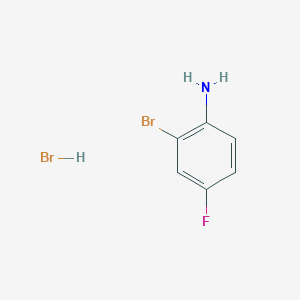

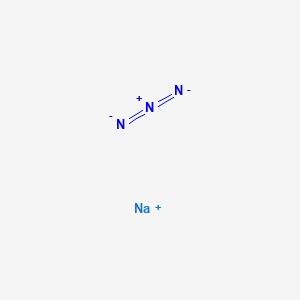
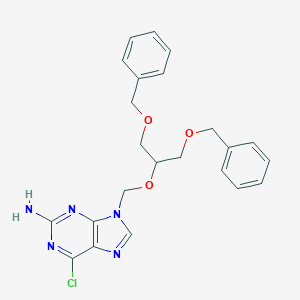
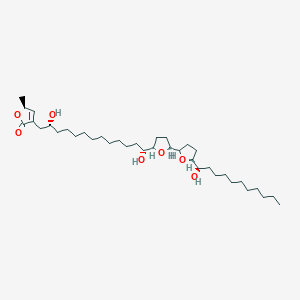

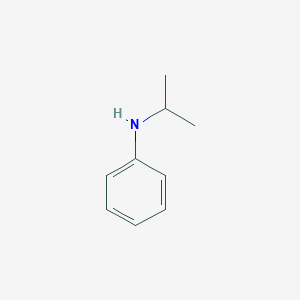
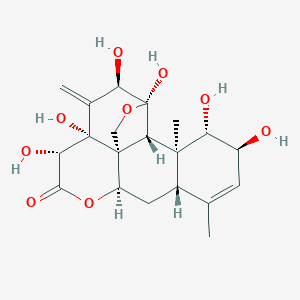

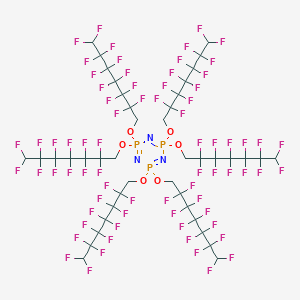
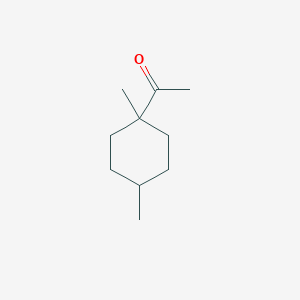
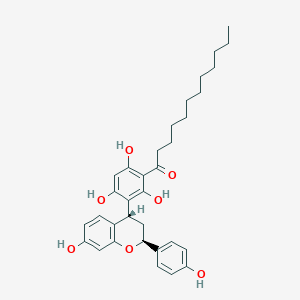
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
